molecular formula C11H6Cl2N4 B3429079 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7190-81-0

6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3429079
CAS No.: 7190-81-0
M. Wt: 265.09 g/mol
InChI Key: KKQKNWMRZMYDFM-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. Its synthesis typically involves the cyclization of 3-chloro-6-hydrazinopyridazine with aromatic aldehydes under reflux conditions in ethanol and acetic acid, followed by further functionalization (e.g., hydrazine hydrate treatment) to introduce substituents . The 4-chlorophenyl group at position 3 and the chlorine atom at position 6 are critical for its electronic and steric properties, influencing both reactivity and biological activity.

Properties

IUPAC Name

6-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-8-3-1-7(2-4-8)11-15-14-10-6-5-9(13)16-17(10)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQKNWMRZMYDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190524
Record name 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7190-81-0
Record name 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7190-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of imidazole derivatives with chlorinated alkanes. One common method includes the use of hydrazine hydrate, acetonitrile, and ethanol as starting materials . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure stability and prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Kinase Inhibition
  • Target Compound: Not directly tested, but analogs with 3-aryl groups (e.g., 3-phenyl) show potent LRRK2 inhibition (IC₅₀ < 100 nM) in trans-autophosphorylation assays. The 6-thioether side chain enhances potency .
  • 3-(Trifluoromethyl)-analog (Compound 6) : Exhibits BRD4 bromodomain inhibition (IC₅₀ = 0.8 µM) due to hydrophobic interactions with the acetyl-lysine binding pocket .
Antimicrobial Activity
  • 3-(4-Chlorophenyl)-6-aryl analogs : Demonstrate moderate antifungal activity (MIC = 16–32 µg/mL) against Candida albicans, outperforming 3-methylphenyl derivatives .
  • 3-(4-Fluorophenyl)-analog : Shows superior antibacterial activity (MIC = 8 µg/mL) against Staphylococcus aureus compared to the target compound (MIC = 16 µg/mL) .
Metabolic and Endocrine Effects
  • 3-(m-Tolyl)-6-piperazine analog: Acts as a DPP-4 inhibitor (IC₅₀ = 0.12 µM) with insulinotropic activity in pancreatic β-cells, highlighting the role of 6-position modifications in targeting diabetes .

Physicochemical Properties

Lipophilicity (logP)
Compound logP Notes Reference
6-Chloro-3-(4-chlorophenyl)-analog 2.8 High lipophilicity enhances membrane permeability
6-Chloro-3-(chloromethyl)-analog 1.2 Lower logP due to polar chloromethyl group
3-(4-Fluorophenyl)-analog 2.5 Fluorine reduces logP slightly vs. chloro

Structure-Activity Relationship (SAR) Trends

Position 3 :

  • Electron-withdrawing groups (e.g., 4-Cl, 4-F) enhance kinase inhibition and antimicrobial activity .
  • Bulky substituents (e.g., 4-chlorobenzyl) reduce synthetic yields but improve target selectivity .

Position 6 :

  • Chlorine maintains a balance between reactivity (for further derivatization) and stability .
  • Replacement with hydrazinyl or piperazinyl groups introduces hydrogen-bonding capacity, critical for DPP-4 inhibition .

Biological Activity

6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 7190-81-0) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C11H6Cl2N4
  • Molecular Weight: 265.10 g/mol
  • CAS Number: 7190-81-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial agent and its effects on different biological pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds in the triazolo family have shown MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .
  • Biofilm Formation Inhibition: These compounds have also been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition: Similar compounds have been found to inhibit specific enzymes involved in bacterial growth and survival.
  • Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results indicated that these derivatives exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
Derivative A0.22Staphylococcus aureus
Derivative B0.25Escherichia coli
6-Chloro...TBDTBD

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazolo derivatives has revealed that modifications at specific positions on the triazole ring can enhance biological activity. For example:

  • Substituents at the 6-position have been shown to improve enzyme inhibition rates.
  • Compounds with electron-withdrawing groups at the para position of the phenyl ring exhibited increased potency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization of 6-chloro-3-hydrazinopyridazine with substituted benzaldehydes, followed by oxidative ring closure using agents like iodine monochloride or lead tetraacetate . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (reflux vs. room temperature), and catalyst selection (e.g., iodobenzene diacetate for improved yields). Purity can be enhanced via recrystallization from ethanol or column chromatography .

Q. How can the crystal structure and intramolecular interactions of this compound be elucidated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Hydrogen bonding (C–H⋯N) and π-π stacking interactions can be quantified using SHELX software (e.g., SHELXL for refinement) . Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) complement crystallography by identifying functional groups (e.g., C–Cl stretching at ~770 cm⁻¹ in IR) and confirming substituent positions .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology : Use kinase inhibition assays (e.g., MAPK or Pim-1 kinases) with fluorescence-based ADP-Glo™ kits. Cell viability can be assessed via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values calculated using nonlinear regression . Dose-response curves and controls (e.g., staurosporine as a positive control) are critical for reproducibility .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodology : Refer to Safety Data Sheets (SDS) for hazard mitigation: use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert gas (e.g., argon) to prevent decomposition. Monitor for hazardous byproducts (e.g., hydrogen chloride or nitrogen oxides during combustion) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodology : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents (e.g., tert-butyl) to modulate steric and electronic effects. Compare binding affinities using molecular docking (e.g., AutoDock Vina) against kinase ATP-binding pockets. Validate predictions with enzymatic assays .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology : Investigate assay-specific variables:

  • Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity.
  • Cell line variability : Test across multiple lines (e.g., MCF-7 vs. A549).
  • Metabolic stability : Perform hepatic microsome assays to identify rapid degradation .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Methodology : Screen crystallization solvents (e.g., DMF/water vs. acetone/hexane) and exploit π-π interactions by introducing co-crystallizing agents (e.g., benzoic acid derivatives). For polymorph control, use slow evaporation and seed crystals. Refine data with SHELXL to resolve disorder .

Q. How can mechanistic studies elucidate its enzyme inhibition mode (competitive vs. allosteric)?

  • Methodology :

  • Kinetic assays : Measure Vmax and Km under varying substrate/inhibitor concentrations.
  • X-ray crystallography : Resolve inhibitor-enzyme co-crystals (e.g., PDB deposition).
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories .

Q. What analytical techniques quantify degradation products under stress conditions?

  • Methodology : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify hydrolytic (e.g., dechlorination) or oxidative degradation. Compare with forced degradation (e.g., H₂O₂ exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

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